Bhedazisujuqep-galasqotsa-
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Overview
Description
Bhedazisujuqep-galasqotsa- is a natural product found in Dolabella auricularia with data available.
Scientific Research Applications
Drug Discovery from Medicinal Plants : Medicinal plants continue to be an important source of new drug leads. Research combines botanical, phytochemical, biological, and molecular techniques to discover drugs for various pharmacological targets, including cancer, HIV/AIDS, Alzheimer's, malaria, and pain management. This field faces challenges like procuring plant materials and implementing high-throughput screening bioassays (Balunas & Kinghorn, 2005).
Trends in Ethnopharmacology : Ethnopharmacology plays a significant role in the development of conventional medicine. Many pharmacological drug classes include a natural product prototype. The increasing interest in botanicals, validated scientifically, is partly due to the high cost of developing patentable chemical drugs. Medicinal plants may contain synergistic and/or side-effects neutralizing combinations (Gilani & Atta-ur-rahman, 2005).
Ethnobotanical Study of Traditional Anti-Inflammatory Plants : Ethnobotanical information is crucial for managing inflammation-related ailments. The study of indigenous folk medicinal uses, plant parts used, and pharmacological studies is important in cataloging ethno-medicinal plants and understanding their effects (Namsa et al., 2009).
Herbal Medicine in Obesity Treatment : Herbal medicines are explored for their efficacy and safety in obesity management. Some compounds, such as ephedra and ginseng, have been found effective. Understanding natural compounds can lead to novel therapeutic agents (Hasani-Ranjbar et al., 2009).
Legends and Myths in Scientific Research : Ancient myths and legends have sometimes been the basis for significant scientific discoveries in biochemistry and pharmacology. Investigating these legends scientifically can distinguish fact from superstition and lead to new insights (Davis, 2015).
Properties
Molecular Formula |
C37H57BrO14 |
---|---|
Molecular Weight |
805.7 g/mol |
IUPAC Name |
(1S,2S,5R,7E,11R,13R)-5-[(1E,3E)-4-bromobuta-1,3-dienyl]-1-hydroxy-13-[(2R,3R,4R,5S,6S)-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-2,7,10,10-tetramethyl-4,15-dioxabicyclo[9.3.1]pentadec-7-ene-3,9-dione |
InChI |
InChI=1S/C37H57BrO14/c1-19-15-23(13-11-12-14-38)49-33(41)20(2)37(42)18-24(17-26(52-37)36(5,6)25(39)16-19)50-35-32(46-10)31(29(44-8)22(4)48-35)51-34-30(45-9)27(40)28(43-7)21(3)47-34/h11-14,16,20-24,26-32,34-35,40,42H,15,17-18H2,1-10H3/b13-11+,14-12+,19-16+/t20-,21+,22+,23+,24-,26-,27-,28+,29+,30-,31-,32-,34+,35+,37+/m1/s1 |
InChI Key |
BHEDAZISUJUQEP-GALASQOTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2OC)O[C@@H]3C[C@@H]4C(C(=O)/C=C(/C[C@@H](OC(=O)[C@H]([C@](C3)(O4)O)C)/C=C/C=C/Br)\C)(C)C)C)OC)OC)O)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC)OC3CC4C(C(=O)C=C(CC(OC(=O)C(C(C3)(O4)O)C)C=CC=CBr)C)(C)C)C)OC)OC)O)OC |
Synonyms |
auriside A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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